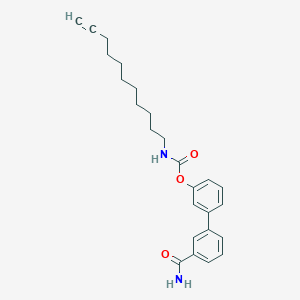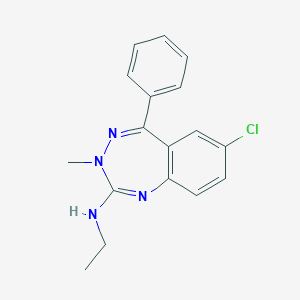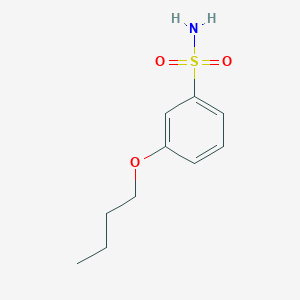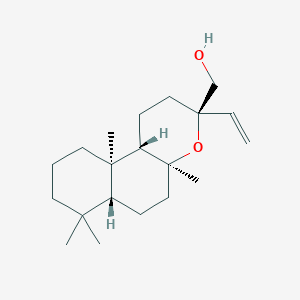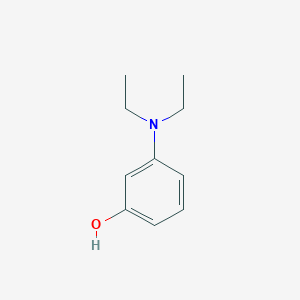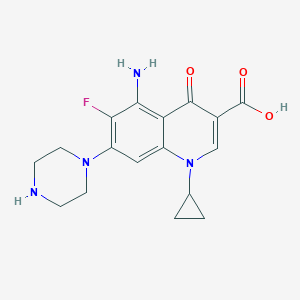
4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid is an organic compound with the molecular formula C16H17NO4. It is a derivative of benzoic acid, featuring a benzyloxycarbonyl-protected aminoethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It’s known that benzylic compounds often exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that the compound might interact with various biological targets, depending on its specific structure and the presence of functional groups.
Mode of Action
It’s known that benzylic compounds can undergo various reactions, such as sn1, sn2, and e1 reactions . In the case of 4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid, it’s plausible that the compound could interact with its targets through similar mechanisms, leading to changes in the targets’ function or structure.
Biochemical Pathways
The compound’s structure suggests that it might be involved in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, could participate in these reactions, potentially affecting various biochemical pathways.
Result of Action
Given its potential involvement in sm cross-coupling reactions , it’s plausible that the compound could contribute to the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 2-aminoethylbenzoic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Coupling Reaction: The protected aminoethylbenzoic acid is then coupled with benzoic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step is typically performed at room temperature under an inert atmosphere.
Industrial Production Methods
Industrial production of 4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Aminoethylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Aminoethyl)benzoic acid: Lacks the benzyloxycarbonyl protection, making it more reactive.
4-(2-(tert-Butoxycarbonylamino)ethyl)benzoic acid: Features a different protective group, offering distinct reactivity and stability.
4-(2-(Acetylamino)ethyl)benzoic acid: Contains an acetyl group, which provides different chemical properties.
Uniqueness
4-(2-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid is unique due to its benzyloxycarbonyl protection, which offers selective reactivity and stability. This makes it particularly useful in synthetic chemistry and drug development, where controlled reactions are essential.
Eigenschaften
CAS-Nummer |
121632-81-3 |
|---|---|
Molekularformel |
C17H17NO4 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
4-(2-amino-3-oxo-3-phenylmethoxypropyl)benzoic acid |
InChI |
InChI=1S/C17H17NO4/c18-15(10-12-6-8-14(9-7-12)16(19)20)17(21)22-11-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,19,20) |
InChI-Schlüssel |
YIVHEQDNFAVXIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)C(=O)O)N |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




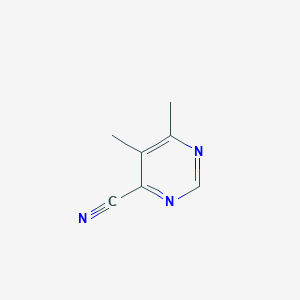

![9-(Diethylamino)-5-(ethylamino)benzo[a]phenoxazin-7-ium Perchlorate](/img/structure/B49901.png)

